tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate
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Overview
Description
tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate is a chemical compound with the molecular formula C10H19NO3. It is known for its unique structure, which includes a tert-butyl group, a cyclobutyl ring, and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclobutyl-containing intermediate. The reaction typically requires the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques, such as chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling. The exact mechanism depends on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of a cyclobutyl group.
Uniqueness
tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate is unique due to its cyclobutyl ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclobutyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research .
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[1-(hydroxymethyl)cyclobutyl]ethyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-7-12(9-14)5-4-6-12/h14H,4-9H2,1-3H3,(H,13,15) |
InChI Key |
XYQXTXPZBKFCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCC1)CO |
Origin of Product |
United States |
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